
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Übersicht
Beschreibung
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of an oxazole ring fused with a pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted oxazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Wissenschaftliche Forschungsanwendungen
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropyl-2-(pyrimidin-2-yl)oxazole: Lacks the dihydro component, leading to different reactivity and properties.
2-(Pyrimidin-2-yl)-4,5-dihydrooxazole: Similar structure but without the isopropyl group, affecting its chemical behavior and applications.
Uniqueness
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both the isopropyl group and the dihydro component, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Biologische Aktivität
(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 190.24 g/mol
The compound features an oxazole ring fused with a pyrimidine moiety, contributing to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
- Receptor Modulation : It may also modulate the activity of various receptors involved in cellular signaling pathways, although specific receptor targets are still under investigation.
Biological Activity and Therapeutic Applications
Research has indicated several promising biological activities for this compound:
- Antitumor Activity : In preclinical studies, the compound demonstrated significant antitumor efficacy in xenograft models without notable toxicity. This suggests its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, although further research is needed to establish its effectiveness against specific pathogens.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antitumor | Significant efficacy in xenograft models | |
Enzyme Inhibition | Inhibits CDKs leading to apoptosis | |
Antimicrobial | Potential antimicrobial activity observed |
Case Study: Antitumor Efficacy
In a study assessing the antitumor effects of this compound, researchers administered the compound to mice with induced hematologic malignancies. The results showed a marked reduction in tumor size and improved survival rates compared to control groups. Notably, the compound did not exhibit significant toxicity, indicating a favorable safety profile for further development as a therapeutic agent .
Q & A
Basic Questions
Q. What are the established synthetic routes for (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of chiral β-amino alcohols with pyrimidine-2-carbonyl derivatives. Key parameters include reaction temperature (80–100°C), solvent choice (e.g., toluene or THF), and catalysis by Lewis acids (e.g., ZnCl₂) to enhance stereoselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is critical for isolating the (S)-enantiomer .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Distinctive shifts for the oxazole ring protons (δ 4.2–4.8 ppm) and pyrimidinyl protons (δ 8.5–9.0 ppm) confirm structural integrity.
- X-ray crystallography : Resolves absolute configuration; C–C bond lengths (1.45–1.52 Å) and dihedral angles (85–95°) between oxazole and pyrimidine rings validate stereochemistry .
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to determine enantiomeric excess (ee) ≥ 98% .
Q. What are the documented stability profiles of this compound under various storage conditions?
- Methodological Answer : Stability studies indicate degradation under prolonged light exposure (>72 hours) or high humidity (>80% RH). Optimal storage is in amber vials at –20°C under inert gas (N₂ or Ar). Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation by HPLC .
Advanced Questions
Q. How can researchers resolve contradictions between computational models and experimental data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Discrepancies in dynamic NMR effects (e.g., fluxionality) versus static X-ray structures require multi-technique validation:
- VT-NMR (variable temperature) to identify conformational equilibria.
- DFT calculations (B3LYP/6-311+G(d,p)) to model ground-state geometries.
- SC-XRD (single-crystal X-ray diffraction) to resolve rigid configurations. Cross-validation with IR/Raman spectroscopy further reconciles data .
Q. What strategies optimize enantioselective synthesis to achieve high enantiomeric excess (ee) in dihydrooxazole derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-phenylglycinol to induce stereochemistry during cyclization.
- Asymmetric catalysis : Ru(II)-BINAP complexes enable enantioselective hydrogenation (up to 94% ee).
- Kinetic resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica) separates enantiomers post-synthesis. Monitor ee via chiral GC-MS .
Q. Are there validated protocols for assessing enzyme inhibition or biological activity specific to this compound's structural features?
- Methodological Answer :
- Kinase inhibition assays : Use ADP-Glo™ kinase assays (e.g., EGFR or CDK2) with IC₅₀ determination via dose-response curves (0.1–100 µM).
- Molecular docking : AutoDock Vina simulates binding to pyrimidine-binding pockets (∆G ≤ –8.5 kcal/mol suggests strong affinity).
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 48-hour exposure; compare to structurally related analogs in .
Q. What role does the pyrimidin-2-yl substituent play in modulating reactivity toward cross-coupling reactions?
- Methodological Answer : The pyrimidine ring acts as an electron-deficient aryl group, enabling Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) at the 4-position. Competitive coordination at the oxazole nitrogen requires protecting groups (e.g., Boc) to prevent side reactions. Post-coupling deprotection with TFA/CH₂Cl₂ (1:1) yields functionalized derivatives .
Eigenschaften
IUPAC Name |
(4S)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOXSVGRQVHHJE-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.